Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-
Description
Historical Context and Development in Organosilane Chemistry
The development of Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is intrinsically linked to the broader evolution of organosilicon chemistry, which traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863. These researchers achieved the first synthesis of organochlorosilane compounds and described polysilicic acid ethers, establishing the foundational principles that would later enable the development of modern organosilane coupling agents. The field experienced significant advancement through the extensive research of Frederic Stanley Kipping in the early twentieth century, who coined the term "silicone" and pioneered the use of Grignard reagents to synthesize alkylsilanes and arylsilanes. Kipping's contributions were so substantial that the Dow Chemical Company established an award in the 1960s recognizing significant contributions to silicon chemistry in his honor.
The conceptual framework for organofunctional silanes like Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- emerged from the understanding that molecules containing both organic and inorganic reactive groups could serve as molecular bridges between dissimilar materials. This dual functionality principle became central to the development of coupling agents, where one reactive group forms chemical bonds with inorganic materials while the other bonds with organic materials. The evolution of amino-functional silanes specifically built upon research demonstrating that amine groups could effectively react with various organic polymers while the silane moiety provided strong adhesion to inorganic substrates.
The commercial development of compounds like Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- was facilitated by advances in hydrosilylation processes and the establishment of the Direct process for producing methyl chlorosilanes. The Direct process, involving the reaction of methyl chloride with silicon-copper alloys, provided the industrial foundation for large-scale organosilane production. Modern synthesis approaches for amino-functional silanes utilize controlled reaction conditions and sophisticated purification techniques to achieve the high purity levels required for advanced applications.
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDVXPHQJMHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC1CCCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074644 | |
| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-78-8 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Geniosil GF 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- | |
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| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propylcyclohexylamine] | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
N-(3-(Trimethoxysilyl)propyl)cyclohexanamine, also known as Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-, is a type of organosilicon compound. It is primarily targeted at the surfaces of inorganic fillers. These fillers are often used in various materials such as paints, coatings, resins, and rubbers.
Mode of Action
This compound acts as a silane coupling agent. It has excellent surface activity and interfacial tension reducing properties. It reacts with the surfaces of inorganic fillers, enhancing the bond strength between the filler and the matrix. This results in improved wear resistance, cold resistance, and chemical corrosion resistance of the materials.
Biochemical Pathways
It is known that the compound’s action enhances the physical and chemical properties of materials by improving the bond strength between inorganic fillers and the matrix.
Result of Action
The result of N-(3-(Trimethoxysilyl)propyl)cyclohexanamine’s action is the enhancement of the material’s wear resistance, cold resistance, and chemical corrosion resistance. This is achieved by improving the bond strength between the inorganic fillers and the matrix of the material.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Trimethoxysilyl)propyl)cyclohexanamine. For instance, it reacts slowly with moisture or water. Therefore, it should be stored in a dry environment. Additionally, it should be used in a well-ventilated area to prevent high vapor concentration.
Biological Activity
Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-, also known by its CAS number 3068-78-8, is a compound that integrates a cyclohexyl amine structure with a trimethoxysilane moiety. This unique combination makes it of interest in various biological and chemical applications, particularly in material science and biochemistry.
- Molecular Formula : C₁₂H₂₇NO₃Si
- Molecular Weight : 261.43 g/mol
- InChIKey : KGNDVXPHQJMHLX-UHFFFAOYSA-N
These properties suggest a compound that is relatively stable with potential reactivity due to the presence of amine and silane groups.
Biological Activity Overview
Cyclohexanamine derivatives have been studied for their biological activities, including antimicrobial, antifungal, and potential anticancer effects. The presence of the trimethoxysilyl group enhances the compound's ability to interact with various biological systems and materials.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexylamines have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antifungal Properties
In a study examining the antifungal activity of silane-modified amines, it was found that cyclohexanamine derivatives could inhibit fungal growth effectively. The study highlighted the importance of the silane group in enhancing solubility and bioavailability, leading to improved antifungal activity when compared to non-modified counterparts .
Research Findings
- Molecular Imprinting Technology : A review highlighted the role of molecular imprinting combined with siloxane chemistry in creating highly specific nanomaterials. This technology can be applied to develop sensors and drug delivery systems that utilize cyclohexanamine derivatives for targeted action .
- Environmental Impact : The EPA has noted that substances like cyclohexanamine are unlikely to pose significant ecological or human health concerns at current exposure levels, indicating a favorable safety profile for its use in various applications .
- Synthesis and Application : The synthesis of cyclohexanamine derivatives involves straightforward methods that yield compounds useful in cosmetics and materials science. Their ability to form stable bonds with surfaces makes them ideal for coatings and sealants .
Data Table: Biological Activities of Cyclohexanamine Derivatives
Scientific Research Applications
Surface Modification and Functionalization
Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is extensively used for the surface modification of materials. Its ability to bond with silica and other substrates enhances the properties of these materials. For instance, it has been utilized to functionalize single-walled carbon nanotubes (SWCNTs), improving their compatibility with organic matrices and enhancing their mechanical properties .
Table 1: Properties of Functionalized Materials
| Material Type | Modification Agent | Resulting Property |
|---|---|---|
| Silica | Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- | Enhanced adsorption of heavy metals |
| Carbon Nanotubes | Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- | Improved dispersion in polymer matrices |
Nanocomposites
In nanocomposite fabrication, this compound acts as a coupling agent that improves the interfacial adhesion between inorganic nanoparticles and polymer matrices. This leads to enhanced mechanical strength and thermal stability of the resulting composites .
Heavy Metal Ion Adsorption
One significant application of Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is in environmental remediation, specifically in the adsorption of heavy metal ions from wastewater. The compound can modify silica gel surfaces to increase their affinity for heavy metals such as Cu(II) and Pb(II), facilitating their removal from contaminated water sources .
Case Study: Heavy Metal Removal
A study demonstrated that silica modified with this compound showed a significant increase in the adsorption capacity for lead ions compared to unmodified silica. The kinetics and isotherm models indicated that the modified silica could be an effective adsorbent for heavy metal remediation .
Ligand Formation
Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- serves as an organic ligand in various chemical reactions. Its silane group allows it to form stable complexes with metal ions, which can be useful in catalysis and material synthesis .
Thixotropic Agents
This compound has been explored as a component in thixotropic agents used in coatings and sealants. The incorporation of cyclohexanamine enhances the viscosity properties of these materials, making them easier to apply while maintaining stability over time .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- and analogous organosilanes:
Performance and Research Findings
Adsorption Capacity
- Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- : Demonstrated effectiveness in modifying silica-based adsorbents for organic pollutants (e.g., methyl orange) due to hydrophobic cyclohexyl groups enhancing selectivity .
- TMPED : Achieved 133.32 mg·g⁻¹ CO₂ adsorption capacity at 25°C and 1 atm when grafted onto mesoporous benzene-silica (PMO–benzene), outperforming polyethylene oxide (PEO)-modified analogs .
- APTES: Limited to ~80 mg·g⁻¹ CO₂ adsorption due to fewer amine sites compared to TMPED .
Surface Modification Efficiency
- Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- showed superior stability in hydrophobic environments compared to APTES, as cyclohexyl groups reduce hydrolysis susceptibility .
- TMPED and TMPDT, with multiple amine groups, exhibited higher grafting densities on silica substrates, enhancing adsorption capacity for heavy metals (e.g., Gd³⁺) .
Chemical and Physical Properties
Key Differentiators
Amine Functionality: Cyclohexanamine’s secondary amine offers steric hindrance, reducing reactivity but enhancing selectivity in non-polar environments. In contrast, TMPED and TMPDT’s primary amines enable faster covalent bonding .
Hydrophobicity : The cyclohexyl group provides superior moisture resistance compared to linear amines (APTES, TMPED), making it ideal for hydrophobic coatings .
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach for Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- involves the reaction of cyclohexylamine with 3-chloropropyltrimethoxysilane under controlled temperature and molar ratios. This reaction typically proceeds through nucleophilic substitution, where the amine attacks the chloropropylsilane, displacing the chloride ion and forming the desired silane-amine product.
Detailed Preparation Method
Although direct patented methods for Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- are limited, analogous preparation methods for similar compounds such as N-[3-(trimethoxysilyl)propyl]amines provide a reliable framework. The following method is adapted from a closely related preparation of N-[3-(trimethoxysilyl)propyl]amines, with modifications to accommodate cyclohexylamine:
-
- Cyclohexylamine is used in excess to ensure complete reaction.
- 3-Chloropropyltrimethoxysilane is the electrophilic silane source.
- Typical molar ratio: Cyclohexylamine to chloropropyltrimethoxysilane ≈ 4:1 to 5:1.
-
- The reactants are combined in a reaction vessel equipped with stirring.
- The mixture is slowly heated to a temperature range of 80-90 °C.
- The reaction is maintained at this temperature for 8-11 hours to ensure completion.
-
- Nucleophilic substitution occurs where the amine nitrogen attacks the electrophilic carbon attached to the chlorine atom.
- This forms Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- and releases hydrochloric acid (HCl).
-
- Excess cyclohexylamine is removed by distillation under reduced pressure.
- The reaction mixture may contain cyclohexylamine hydrochloride as a byproduct.
- A displacement reaction can be performed by adding a secondary amine (e.g., ethylenediamine) to convert the ammonium salt into a separable solid salt, facilitating purification.
- The mixture is allowed to separate into layers; the organic layer containing the product is isolated.
- Final purification is achieved by vacuum distillation to obtain high purity Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-.
A patented method for N-[3-(trimethoxysilyl)propyl] N-butylamine provides a useful reference, showing the following key parameters:
| Parameter | Details |
|---|---|
| Molar ratio (amine:silane) | 4:1 to 5:1 |
| Reaction temperature | 80-90 °C |
| Reaction time | 8-11 hours |
| Post-reaction distillation | Reduced pressure distillation to remove excess amine |
| Purity of product | >99% |
| Yield | >88% |
This method includes a displacement step with ethylenediamine to remove amine hydrochloride salts, enhancing product purity and yield.
Key Research Findings and Notes
- Reaction Efficiency: Using an excess of cyclohexylamine drives the reaction to completion, minimizing unreacted silane.
- Purification: The displacement of amine hydrochloride salts with ethylenediamine or similar agents improves phase separation and purification efficiency.
- Reaction Time and Temperature: Maintaining 80-90 °C for 8-11 hours balances reaction kinetics and prevents side reactions such as silane hydrolysis.
- Product Stability: The product shows hydrolytic sensitivity but reacts slowly with moisture, requiring storage under controlled conditions (2-8 °C) to maintain stability.
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H27NO3Si | - |
| Molecular Weight | 261.43 g/mol | - |
| Boiling Point | 125 °C at 1.5 mmHg | Vacuum distillation condition |
| Density | 0.99 g/cm³ | At room temperature |
| Vapor Pressure | 0-12790 Pa at 20-25 °C | Indicates volatility during distillation |
| Hydrolytic Sensitivity | Slow reaction with moisture | Requires dry conditions during synthesis |
| Flash Point | 100 °C | Safety consideration during heating |
Q & A
Basic Synthesis and Reaction Optimization
Q: What are the standard synthetic routes for preparing N-[3-(trimethoxysilyl)propyl]cyclohexanamine, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via nucleophilic substitution between 3-chloropropyltrimethoxysilane and cyclohexanamine. Reactions are conducted in aprotic solvents like toluene or tetrahydrofuran (THF) under inert atmospheres. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 amine-to-silane) and temperature (60–80°C). Post-synthesis, purification via vacuum distillation or column chromatography is recommended to achieve >90% purity. Kinetic studies suggest reaction completion within 12–24 hours .
Characterization Techniques for Structural Confirmation
Q: Which analytical methods are most effective for confirming the structure and purity of N-[3-(trimethoxysilyl)propyl]cyclohexanamine? A: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify amine and silane proton environments (e.g., δ 0.6–1.2 ppm for Si-CH₂; δ 2.6–3.0 ppm for NH groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~3350 cm⁻¹ (N-H stretch) and 1080 cm⁻¹ (Si-O-C symmetric stretch) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time and molecular ion ([M⁺] at m/z 245) for purity assessment .
Solubility and Stability in Experimental Media
Q: How does the solubility profile of N-[3-(trimethoxysilyl)propyl]cyclohexanamine influence its application in aqueous vs. organic systems? A: The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic cyclohexane and silane groups. In organic solvents (e.g., ethanol, THF), solubility exceeds 50 mg/mL. Stability studies indicate hydrolysis of trimethoxysilyl groups in aqueous media (pH < 7), necessitating anhydrous storage for long-term stability .
Role in Surface Functionalization and Composite Materials
Q: How can this compound be utilized to modify surfaces for enhanced adhesion in composite materials? A: The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si-OH), which binds to hydroxylated surfaces (e.g., glass, metals). The cyclohexylamine moiety provides secondary interactions (e.g., hydrogen bonding) with polymers. Applications include:
- Polymer Composites: Improved filler-matrix adhesion in epoxy resins, with tensile strength increases of 20–30% .
- Nanoparticle Coatings: Silane-functionalized nanoparticles for targeted drug delivery systems .
Analytical Method Development for Trace Detection
Q: What advanced analytical methods are suitable for detecting trace amounts of this compound in complex matrices? A:
- Magnetic Nanoparticle-Based Immunoassays (MINA): Replaces traditional ELISA with nanoMIPs (molecularly imprinted polymers) for rapid, wash-free detection (limit of detection: 0.1 ng/mL) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm, validated for quantification in biological samples .
Advanced Applications in Tissue Engineering Scaffolds
Q: How does this compound contribute to the development of bioactive scaffolds for tissue engineering? A: When copolymerized with methacrylate-POSS hybrids, it forms macroporous scaffolds with:
- Microstructural Properties: Porosity >70% (via X-ray micro-CT) and hardness >0.5 GPa (nanoindentation) .
- Bioactivity: Surface amine groups facilitate cell adhesion and proliferation in osteoblast cultures .
Mechanistic Insights into Silane-Amine Synergy
Q: What is the mechanistic role of the dual functional groups (amine and silane) in catalytic or interfacial processes? A:
- Silane Group: Hydrolyzes to form covalent bonds with substrates, enabling surface anchoring.
- Amine Group: Acts as a ligand for metal coordination (e.g., Cu²⁺ in catalytic systems) or a proton donor in acid-base reactions.
Studies show synergistic effects in CO₂ capture, with adsorption capacities up to 2.5 mmol/g .
Structure-Activity Relationships (SAR) in Biological Systems
Q: How do structural modifications of the cyclohexane or silane groups affect biological interactions? A:
- Cyclohexane Modifications: Bulky substituents reduce membrane permeability but enhance selectivity for serotonin transporters (e.g., Ki values < 100 nM) .
- Silane Chain Length: Longer alkyl chains (e.g., propyl vs. ethyl) improve lipid bilayer integration in drug delivery vesicles .
Computational Modeling for Property Prediction
Q: How can computational tools predict the physicochemical or toxicological properties of this compound? A:
- Density Functional Theory (DFT): Predicts hydrolysis kinetics of silane groups (activation energy ~45 kJ/mol) .
- Molecular Dynamics (MD): Simulates interactions with lipid bilayers, showing preferential partitioning into hydrophobic regions .
Contradictory Data Resolution in Literature
Q: How should researchers address discrepancies in reported biological activities or material properties? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
